molecular formula C13H18O2 B7785647 2-(4-(Tert-butyl)phenyl)propanoic acid

2-(4-(Tert-butyl)phenyl)propanoic acid

Cat. No.: B7785647
M. Wt: 206.28 g/mol
InChI Key: YEUZPPMNBARTOY-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 4-tert-butylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-(Tert-butyl)phenyl)propanoic acid involves the reaction of benzene with tert-butyl bromide in the presence of a Lewis acid catalyst to form tert-butylbenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-(Tert-butyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butyl)phenyl)propanoic acid is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various reactions and applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZPPMNBARTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Tert-butylphenyl)propionic acid methyl ester (946 mg, 4.29 mmol) was dissolved in MeOH (10 ml) and mixed with a solution of lithium hydroxide (154 mg, 6.44 mmol) in water (5 ml). The reaction mixture was stirred for 18 h at RT. The solvent was removed under vacuum and the aqueous residue mixed with diethyl ether (30 ml). The phases were separated. The aqueous phase was reextracted with diethyl ether (20 ml). The aqueous phase was adjusted to a pH of 3 using 1 N hydrochloric acid solution. There formed a clouding or precipitation which was extracted from the aqueous phase by the addition of EtOAc (2×20 ml). The organic phase was washed with sat. NaCl solution (20 ml), dried and concentrated. 2-(4-Tert-butylphenyl)propionic acid was obtained as a colourless solid in a yield of 83% (735 mg).
Quantity
946 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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